molecular formula C24H32N4O2S B1683174 Tiospirone CAS No. 87691-91-6

Tiospirone

Cat. No.: B1683174
CAS No.: 87691-91-6
M. Wt: 440.6 g/mol
InChI Key: ZFZPJDFBJFHYIV-UHFFFAOYSA-N
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Description

Tiospirone, also known as BMY-13,859, is an atypical antipsychotic belonging to the azapirone class. It was initially investigated as a treatment for schizophrenia in the late 1980s. Despite showing effectiveness equivalent to typical antipsychotics without causing extrapyramidal side effects, its development was halted, and it was never marketed .

Preparation Methods

The synthesis of tiospirone involves several steps:

Chemical Reactions Analysis

Tiospirone undergoes various chemical reactions:

    Oxidation and Reduction:

    Substitution: this compound can participate in substitution reactions, particularly involving its piperazine and benzisothiazolyl groups.

    Common Reagents and Conditions: Typical reagents include piperazine and ethanol under reflux conditions.

    Major Products: The major products formed depend on the specific reactions and conditions applied.

Mechanism of Action

Tiospirone exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Tiospirone is compared with other azapirone derivatives and atypical antipsychotics:

This compound’s unique receptor binding profile and its discontinued development make it a compound of interest for research rather than clinical use.

Properties

CAS No.

87691-91-6

Molecular Formula

C24H32N4O2S

Molecular Weight

440.6 g/mol

IUPAC Name

8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C24H32N4O2S/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23/h1-2,7-8H,3-6,9-18H2

InChI Key

ZFZPJDFBJFHYIV-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54

Appearance

Solid powder

87691-91-6

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

87691-92-7 (hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-8-azaspiro(4.5)decane-7,9-dione hydrochloride
BM-13859-1
BMY 13859-1
MJ 13859
MJ-13859-1
tiaspirone
tiospirone

Origin of Product

United States

Synthesis routes and methods

Procedure details

Method A--A mixture of 3-(1-piperazinyl)-1,2-benzisothiazole (24.3 g., 0.11 mole) and 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7.9-dione (33.5 g., 0.11 mole), anhydrous potassium carbonate (32.4 g., 0.23 mole) and potassium iodide (3.9 g., 0.023 mole) in 1 liter of acetonitrile is stirred and heated under reflux for a period of 20 hr. The reaction mixture is filtered, concentrated in vacuo and residual material taken up in 350 ml. of chloroform which is filtered and concentrated in vacuo. The residue is triturated with ether, refrigerated and resulting solid collected. This material crystallized from acetonitrile (employing activated charcoal affords a first crop 25.1 g, m.p. 120°-124° C. and a second crop, 6.0 g, m.p. 123°-126° C. for a total yield of 31.1 g. (64% yield) of the free base form of the title compound. Crystallization from acetonitrile affords analytically pure 8-[4-[ 4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione, m.p. 124°-126° C.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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